N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C15H24N4O |
|---|---|
Molecular Weight |
276.38 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H24N4O/c1-2-19-9-5-6-11(19)10-16-15(20)14-12-7-3-4-8-13(12)17-18-14/h11H,2-10H2,1H3,(H,16,20)(H,17,18) |
InChI Key |
LYZHYOWXVLZHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
Hydrazine derivatives react with cyclic ketones such as cyclohexanone under acidic or basic conditions to form the tetrahydroindazole structure. For example, refluxing cyclohexanone with methylhydrazine in ethanol containing catalytic acetic acid yields 4,5,6,7-tetrahydro-2H-indazole. This method typically achieves yields of 65–80%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).
Intramolecular Cyclization
Alternative routes involve cyclization of precursors like 2-(2-bromoethyl)cyclohexanone using hydrazine hydrate in tetrahydrofuran (THF). This method, adapted from similar indazole syntheses, proceeds via nucleophilic substitution followed by ring closure, yielding the core structure in 70–85% efficiency.
Table 1: Comparison of Indazole Core Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Cyclohexanone, methylhydrazine | EtOH, Δ, 12 h | 78 | 95 |
| Intramolecular Cyclization | 2-(2-Bromoethyl)cyclohexanone | THF, 0°C, 6 h | 82 | 97 |
Carboxamide Formation Strategies
The carboxamide group is installed via mixed-anhydride intermediates or coupling reagents .
Mixed-Anhydride Method
Activation of the carboxylic acid (e.g., indazole-3-carboxylic acid) with isobutyl chloroformate in THF at −20°C generates a reactive anhydride, which is quenched with aqueous ammonia to yield the carboxamide. This method, adapted from PARP inhibitor syntheses, provides 75–85% yields but requires stringent temperature control.
Coupling Reagent-Mediated Synthesis
Employing reagents like HBTU or EDCl with hydroxybenzotriazole (HOBt) facilitates amide bond formation between the indazole carboxylic acid and the pyrrolidinylmethylamine derivative. Reactions in DMF at room temperature for 12–24 hours achieve 80–90% yields.
Table 2: Carboxamide Synthesis Efficiency
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mixed-Anhydride | Isobutyl chloroformate, NH₃ | 78 | 92 |
| HBTU/HOBt | HBTU, DIPEA | 88 | 98 |
Optimization and Scale-Up Considerations
Purification Techniques
Solvent Selection
-
Polar aprotic solvents (DMF, THF) improve reaction homogeneity but require post-reaction removal via distillation or aqueous extraction.
Comparative Analysis of Synthetic Routes
Route 1 : Sequential alkylation followed by carboxamide formation (Total yield: 52%).
Route 2 : Reductive amination integrated with coupling reagent-mediated amidation (Total yield: 63%).
Advantages of Route 2 :
Chemical Reactions Analysis
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(±)-Sulpiride
- Structure: (±)-Sulpiride [(±)-5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide] features a benzamide core with a sulfonamide group and a pyrrolidinylmethyl substituent.
- Key Differences : Unlike the target compound, sulpiride lacks the tetrahydroindazole ring, instead incorporating a methoxybenzamide scaffold.
- Activity: A well-known dopamine D2/D3 receptor antagonist, sulpiride is used clinically for schizophrenia and gastrointestinal disorders. The absence of the indazole system in sulpiride may reduce selectivity for non-dopaminergic targets compared to the target compound .
[11C]Raclopride
- Structure : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide.
- Key Differences : Replaces the tetrahydroindazole with a chlorinated hydroxy-methoxybenzamide group.
- Activity : A radiolabeled D2/D3 receptor antagonist used in positron emission tomography (PET) imaging. The chloro and methoxy groups enhance receptor affinity, while the tetrahydroindazole in the target compound may alter binding kinetics or metabolic stability .
N-[3-(4-Fluorophenyl)-3-(2-furanyl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide (CAS 898796-18-4)
- Structure : Shares the tetrahydroindazole carboxamide core but substitutes the pyrrolidinylmethyl group with a fluorophenyl-furanylpropyl chain.
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Structure : Retains the tetrahydroindazole carboxamide but incorporates a pyrimidinyl-piperidine substituent.
- Key Differences : The pyrimidine ring and trifluoromethyl group could improve metabolic stability or kinase selectivity, diverging from the dopamine receptor focus of the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Motifs: The tetrahydroindazole core in the target compound may enhance binding to receptors with hydrophobic pockets, while the pyrrolidinylmethyl group could mimic endogenous amine neurotransmitters .
- Metabolic Considerations : Compared to sulpiride and raclopride, the tetrahydroindazole system may reduce first-pass metabolism due to increased steric hindrance .
Biological Activity
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes an indazole core and a pyrrolidine moiety. Its molecular formula is with a molecular weight of 248.34 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄O |
| Molecular Weight | 248.34 g/mol |
| LogP | 3.493 |
| Melting Point | Not available |
Research indicates that compounds with similar structures often exhibit diverse biological activities. The indazole derivatives have been shown to interact with various biological targets, including:
- Antitumor Activity : Indazole derivatives have demonstrated significant antitumor effects in vitro. For instance, a related compound showed an IC50 value of 5.15 µM against the K562 cell line, indicating potent inhibitory effects on cancer cell proliferation .
- Neurotransmitter Modulation : The compound may influence serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in mood regulation and schizophrenia treatment . Antipsychotic drugs that share structural similarities have been shown to affect sensorimotor gating in animal models.
- Apoptosis Induction : Studies on similar indazole compounds reveal their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways involving Bcl-2 family proteins and the p53 pathway .
Case Study 1: Antitumor Activity
A study evaluated the antitumor properties of various indazole derivatives, including this compound. The compound was tested against K562 cells and exhibited a dose-dependent increase in apoptosis rates:
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 10 | 9.64 | - |
| 12 | 16.59 | - |
| 14 | 37.72 | - |
The results indicated that treatment with higher concentrations significantly increased late-stage apoptosis rates compared to control groups .
Case Study 2: Neuropharmacological Effects
In another investigation into the neuropharmacological effects of related compounds, researchers observed that certain indazoles could modulate serotonin receptor activity, influencing behavioral responses in rodent models. These findings suggest potential applications in treating mood disorders and schizophrenia .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the functionalization of the indazole core. Key steps include:
- Alkylation : Introduction of the (1-ethyl-2-pyrrolidinyl)methyl group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for arylation) .
- Carboxamide Formation : Activation of the carboxylic acid (e.g., via HOBt/EDCI coupling) followed by reaction with the pyrrolidinylmethylamine derivative .
- Optimization : Critical parameters include temperature (60–80°C for alkylation), solvent polarity (DMF or THF for solubility), and reaction time (12–24 hours). Impurity profiles should be monitored via HPLC .
Q. Q2. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the tetrahydroindazole backbone, ethyl-pyrrolidinylmethyl substituent, and carboxamide group. Key signals include:
- δ 1.2–1.4 ppm (ethyl CH), δ 2.5–3.5 ppm (pyrrolidinyl protons), and δ 7.0–8.0 ppm (indazole aromatic protons) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 344.2) .
- X-ray Crystallography : For definitive stereochemical confirmation, though this requires high-purity crystals .
Advanced Research: Biological Activity and Mechanisms
Q. Q3. What experimental approaches are used to determine the compound’s dopamine D2/3 receptor binding affinity?
Methodological Answer:
- Radioligand Displacement Assays : Use -labeled ligands (e.g., [123I]IBZM) in striatal membrane preparations. Calculate IC values via competitive binding curves .
- SPECT Imaging : In vivo studies with [123I]-labeled analogues to assess receptor occupancy and blood-brain barrier penetration .
- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells expressing D2/3 receptors to differentiate agonist/antagonist activity .
Q. Q4. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and brain-to-plasma ratio via LC-MS/MS .
- Metabolite Identification : Use HRMS to detect active metabolites that may contribute to in vivo effects .
- Receptor Subtype Selectivity : Perform binding assays on D2 vs. D3 receptors to clarify target engagement discrepancies .
Advanced Research: Experimental Design Challenges
Q. Q5. What strategies mitigate regioselectivity issues during the synthesis of the indazole-pyrrolidinylmethyl scaffold?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., indazole NH with trityl groups) to direct alkylation to the desired position .
- Computational Modeling : Use DFT calculations to predict steric/electronic preferences for substitution .
- Parallel Synthesis : Screen diverse reaction conditions (e.g., solvents, bases) to identify optimal regioselectivity .
Q. Q6. How should researchers design dose-response studies for in vivo neuropharmacological testing?
Methodological Answer:
- Dose Range : Start with 0.1–10 mg/kg (based on receptor affinity and rodent pharmacokinetics) .
- Behavioral Endpoints : Use rotarod tests for motor function or prepulse inhibition for sensorimotor gating .
- Control Groups : Include vehicle, positive controls (e.g., raclopride for D2 antagonism), and receptor knockout models to validate specificity .
Data Interpretation and Contradictions
Q. Q7. How to address discrepancies between high in vitro potency and low in vivo efficacy?
Methodological Answer:
- Blood-Brain Barrier Penetration : Measure logP (optimal range: 2–3) and P-gp efflux ratios .
- Receptor Occupancy vs. Functional Activity : Use PET/SPECT to correlate receptor occupancy with behavioral outcomes .
- Species Differences : Compare rodent vs. primate receptor homology to identify translational gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
